tert-Butyl pyridin-3-ylcarbamate
Overview
Description
tert-Butyl pyridin-3-ylcarbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group attached to a pyridin-3-ylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions:
-
Reaction of Carboxylic Acid with Di-tert-butyl Dicarbonate and Sodium Azide:
- This method involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate. The subsequent Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative, yields tert-butyl carbamates .
-
C–H Functionalization of Pyridines:
- A method proposed by Merck researchers involves the C–H functionalization of pyridines using tert-butyl[(3-chloro-5,6-dicyanopyrazin-2-yl)oxy]carbamate. This reaction mechanism involves the activation of the pyridine ring and a two-electron oxidation process .
Industrial Production Methods:
- Industrial production methods for tert-butyl pyridin-3-ylcarbamate typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods often utilize automated systems and advanced purification techniques to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions:
-
Oxidation:
- tert-Butyl pyridin-3-ylcarbamate can undergo oxidation reactions, typically in the presence of strong oxidizing agents. These reactions can lead to the formation of various oxidized derivatives.
-
Reduction:
- Reduction reactions of this compound can be carried out using reducing agents such as lithium aluminum hydride. These reactions can yield reduced forms of the compound with different functional groups.
-
Substitution:
- Substitution reactions involving this compound can occur under various conditions, leading to the replacement of specific functional groups with other substituents. Common reagents for these reactions include halides and nucleophiles .
Common Reagents and Conditions:
- Common reagents used in the reactions of this compound include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents .
Major Products Formed:
- The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized carbamates, while reduction reactions can produce reduced derivatives with different functional groups .
Scientific Research Applications
Chemistry:
- In chemistry, tert-butyl pyridin-3-ylcarbamate is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and bioactive compounds .
Biology:
- In biological research, this compound is studied for its potential biological activities. It is used in the development of new drugs and therapeutic agents due to its ability to interact with specific biological targets.
Medicine:
- In medicine, this compound is explored for its potential therapeutic applications. It is investigated for its role in treating various diseases and conditions, particularly those involving enzyme inhibition and receptor modulation.
Industry:
- In the industrial sector, this compound is utilized in the synthesis of materials with specific properties. It is used in the production of polymers, coatings, and other materials that require precise chemical modifications.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of tert-butyl pyridin-3-ylcarbamate involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The compound’s effects on cellular processes are mediated through its interactions with these molecular targets .
Comparison with Similar Compounds
- Similar compounds to tert-butyl pyridin-3-ylcarbamate include other pyridine-substituted carbamates and ureas. Examples include tert-butyl (6-acetylpyridin-3-yl)carbamate, tert-butyl (5-ethynylpyridin-3-yl)carbamate, and tert-butyl (2-methylpyridin-3-yl)carbamate .
Uniqueness:
- The uniqueness of this compound lies in its specific structural features, such as the presence of a tert-butyl group and a pyridin-3-ylcarbamate moiety. These features confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
tert-butyl N-pyridin-3-ylcarbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-10(2,3)14-9(13)12-8-5-4-6-11-7-8/h4-7H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKHGDPZRLXDVMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60448782 | |
Record name | tert-Butyl pyridin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56700-70-0 | |
Record name | tert-Butyl pyridin-3-ylcarbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60448782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(Boc-amino)pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.